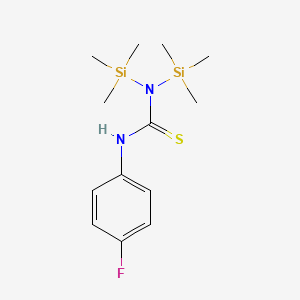

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Description

Propriétés

Numéro CAS |

71457-03-9 |

|---|---|

Formule moléculaire |

C13H23FN2SSi2 |

Poids moléculaire |

314.57 g/mol |

Nom IUPAC |

3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea |

InChI |

InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17) |

Clé InChI |

WYFCTKCAPBBZEW-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C |

Origine du produit |

United States |

A Technical Guide to the Synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea, a specialized silylated thiourea derivative. Silylated thioureas are valuable intermediates in organic synthesis, offering enhanced solubility in nonpolar solvents and serving as protected precursors for complex heterocyclic structures.[1] This document details the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and safety considerations. The intended audience includes researchers, chemists, and professionals in drug development and materials science who require a robust and well-validated synthetic methodology.

Introduction and Theoretical Background

Thiourea derivatives are a cornerstone in various fields, including organocatalysis, medicinal chemistry, and materials science, owing to their unique hydrogen-bonding capabilities and ability to form stable metal complexes.[2][3][4][5] The introduction of trimethylsilyl (TMS) groups onto the thiourea backbone significantly modifies its chemical properties. Specifically, the N,N-bis(trimethylsilyl) moiety serves two primary functions:

-

Enhanced Solubility: It imparts a lipophilic character to the molecule, rendering it highly soluble in a wide range of anhydrous organic solvents, from nonpolar alkanes to moderately polar ethers.

-

Synthetic Handle: The silicon-nitrogen bonds are labile and can be selectively cleaved under specific conditions (e.g., by protic sources or fluoride ions), unmasking the N-H groups for subsequent cyclization or derivatization reactions.

The target molecule, 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea, is synthesized via the nucleophilic addition of bis(trimethylsilyl)amine (also known as hexamethyldisilazane, HMDS) to the electrophilic carbon of p-fluorophenyl isothiocyanate. The fluorine atom on the phenyl ring acts as a useful spectroscopic probe for ¹⁹F NMR analysis and can modulate the electronic properties and biological activity of downstream products.

Reaction Mechanism and Rationale

The core of this synthesis is the addition of a nitrogen nucleophile to the central carbon atom of an isothiocyanate. The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of bis(trimethylsilyl)amine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S). This carbon is highly susceptible to attack due to the electron-withdrawing nature of both the adjacent nitrogen and sulfur atoms.

-

Proton Transfer: The initial adduct is a zwitterionic intermediate. A subsequent intramolecular or solvent-mediated proton transfer from the nitrogen to the sulfur atom is not possible as there is no proton on the silylated nitrogen. Instead, the intermediate is stabilized by the delocalization of the negative charge. The reaction is typically driven to completion by the formation of the stable thiourea product.

The choice of an anhydrous, aprotic solvent is critical. Reagents like bis(trimethylsilyl)amine are highly sensitive to moisture. Water would readily hydrolyze the N-Si bonds and consume the starting material. Similarly, protic solvents would react with the nucleophilic amine. Diethyl ether or tetrahydrofuran (THF) are excellent choices as they are inert under the reaction conditions and effectively solubilize the reactants.

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using oven-dried glassware to prevent moisture contamination.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | Purity/Grade |

| p-Fluorophenyl isothiocyanate | F-C₆H₄-NCS | 153.18 | 1.53 g | 10.0 | 1.0 | >98% |

| Bis(trimethylsilyl)amine (HMDS) | HN(SiMe₃)₂ | 161.40 | 1.78 g (2.30 mL) | 11.0 | 1.1 | >99% |

| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | 50 mL | - | - | <50 ppm H₂O |

| Oven-dried 100 mL round-bottom flask | - | - | 1 | - | - | - |

| Magnetic stirrer and stir bar | - | - | 1 | - | - | - |

| Inert gas supply (Ar or N₂) | - | - | - | - | - | - |

| Syringes and needles | - | - | - | - | - | - |

Synthetic Workflow Diagram

Caption: Fig 1. Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Glassware Preparation: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under a steady flow of argon or nitrogen gas. Allow the system to cool to room temperature.

-

Reagent Addition: Once cool, remove the condenser and add anhydrous diethyl ether (50 mL) to the flask via a cannula or syringe, followed by p-fluorophenyl isothiocyanate (1.53 g, 10.0 mmol).

-

Initiation of Reaction: Place the flask in an ice-water bath and stir the solution for 10 minutes to bring the temperature to 0 °C.

-

Nucleophile Addition: Using a dry syringe, add bis(trimethylsilyl)amine (2.30 mL, 11.0 mmol) dropwise to the stirred solution over approximately 5 minutes. A slight exotherm may be observed. A slight excess (1.1 equivalents) of the amine is used to ensure complete consumption of the isothiocyanate.

-

Reaction Progression: Continue stirring the reaction mixture at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for an additional 4 hours to ensure the reaction proceeds to completion.

-

Monitoring the Reaction (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase, or by withdrawing a small aliquot, quenching it with methanol, and analyzing via GC-MS to observe the disappearance of the starting isothiocyanate.

-

Isolation of Product: After 4 hours, remove the solvent and any excess volatile reagents under reduced pressure using a rotary evaporator. The resulting product, 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea, is typically obtained as a viscous oil or a low-melting solid and is often pure enough for subsequent use. If further purification is required, it can be achieved by vacuum distillation or chromatography on silica gel (pre-treated with triethylamine to prevent hydrolysis).

Characterization Data

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques. The following are expected spectral characteristics.

Overall Reaction Scheme

Caption: Fig 2. Synthesis of the target compound.

Spectroscopic Data Summary

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, 4H, Ar-H), δ ~0.3 (s, 18H, -Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~180 (C=S), δ ~160 (d, ¹JCF, Ar-C-F), δ ~115-135 (Ar-C), δ ~2.0 (-Si(CH₃)₃) |

| ¹⁹F NMR (CDCl₃) | A single resonance is expected in the typical range for an aryl fluoride. |

| IR (neat, cm⁻¹) | ~3050 (Ar C-H stretch), ~2960 (Alkyl C-H stretch), ~1500 (Ar C=C stretch), ~1300-1350 (C=S stretch), ~1250 & ~840 (Si-CH₃) |

| Mass Spec (EI) | Expected molecular ion (M⁺) at m/z = 314.5. Characteristic fragments corresponding to the loss of TMS groups. |

Safety and Handling Precautions

-

p-Fluorophenyl isothiocyanate: Isothiocyanates are lachrymators and toxic. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bis(trimethylsilyl)amine (HMDS): Corrosive and flammable liquid. Reacts with water. Handle under an inert atmosphere. Ensure all glassware is dry.

-

Diethyl Ether: Highly flammable and volatile liquid. Forms explosive peroxides upon standing. Use only in a fume hood, away from ignition sources, and use a freshly opened bottle or test for peroxides before use.

Troubleshooting and Further Considerations

-

Low Yield: The most common cause of low yield is the presence of moisture. Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous.

-

Incomplete Reaction: If starting material is still present after the recommended reaction time, the reaction can be gently warmed to 30-35 °C for an additional 1-2 hours.

-

Product Hydrolysis: The product is sensitive to moisture and protic solvents. During work-up and storage, exposure to air and humidity should be minimized. For long-term storage, keep under an inert atmosphere at a low temperature.

References

- Shoolery, J. N. (1984). Recent developments in 13C- and proton-NMR. Journal of Natural Products, 47(2), 226-259.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Zhang, Z., et al. (2012). Mechanochemical synthesis of thioureas, ureas and guanidines. Green Chemistry, 14(12), 3343-3353. [Source for general thiourea synthesis methods].

- Aly, A. A., Bräse, S., & Nieger, M. (2007). Aroyl/acyl thioureas: synthesis, reactivity and applications. Arkivoc, 2007(11), 162-212.

-

Concellón, J. M., & Riego, E. (2005). N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development. Organic & Biomolecular Chemistry, 3(13), 2413-2417. [Highlights the importance of thiourea derivatives in catalysis].[6]

- Sigma-Aldrich. Safety Data Sheet for p-Fluorophenyl isothiocyanate.

- Sigma-Aldrich. Safety Data Sheet for Bis(trimethylsilyl)amine.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. annexechem.com [annexechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

characterization of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed . This compound serves as a model for a class of silylated aryl thioureas, which are valuable intermediates in organic synthesis and potential scaffolds in medicinal chemistry. We will explore the causal relationships behind the chosen synthetic strategies and the application of modern analytical techniques—including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for unambiguous structural elucidation. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this compound class, grounded in established scientific principles.

Introduction: The Convergence of Thiourea, Fluorine, and Silicon

1.1 The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry The thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a cornerstone in drug design.[1] Its unique electronic properties and ability to form strong hydrogen bonds allow it to interact with a wide array of biological targets, including enzymes and receptors.[2] Thiourea derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antifungal properties, making them a subject of intense research.[3]

1.2 The Strategic Role of Fluorine and Silylation The introduction of a fluorine atom onto the phenyl ring, as in the p-fluorophenyl moiety, is a common strategy in modern drug discovery. Fluorine's high electronegativity and small size can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often improving metabolic stability, membrane permeability, and binding affinity.[4]

Silylation, specifically the introduction of trimethylsilyl (TMS) groups, serves a dual purpose. In synthetic chemistry, TMS groups are excellent protecting groups for active hydrogens, such as those on the thiourea nitrogens.[5] This protection increases the compound's solubility in nonpolar organic solvents and allows for selective reactions at other sites. Furthermore, silylated intermediates can exhibit unique reactivity, making them powerful tools in complex molecule synthesis.[6]

1.3 Profile of the Target Molecule 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea combines these three strategic elements. Its characterization is crucial for quality control, understanding its reactivity, and utilizing it as a building block for more complex molecules. The molecular formula is C₁₃H₂₃FN₂SSi₂.[7]

Synthesis and Mechanistic Rationale

The synthesis of the target molecule is a two-step process, beginning with the formation of the parent thiourea, followed by exhaustive silylation. This approach ensures high yields and purity.

2.1 Synthesis Pathway Overview

2.2 Step 1: Synthesis of 1-(p-fluorophenyl)-2-thiourea (Precursor)

This protocol is based on the standard reaction of an isothiocyanate with an amine.[8]

-

Rationale: The carbon atom of the isothiocyanate group (-N=C=S) is highly electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the ammonia nitrogen. This is a robust and high-yielding reaction for forming N-substituted thioureas.

-

Experimental Protocol:

-

To a stirred solution of p-fluorophenyl isothiocyanate (1.0 eq) in a suitable solvent (e.g., dichloromethane or ethanol) in a round-bottom flask, add aqueous ammonia (2.0 eq) dropwise at room temperature.

-

Continue stirring the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the resulting white precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the product, 1-(p-fluorophenyl)-2-thiourea, under vacuum. The product can be further purified by recrystallization if necessary.

-

2.3 Step 2: Synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

This step involves the exhaustive silylation of the N-H protons of the precursor.

-

Rationale: The N-H protons of the thiourea are acidic enough to be replaced by trimethylsilyl groups. Using a strong silylating agent and a base (or a silylating agent that includes a base scavenger) drives the reaction to completion. Trimethylsilyl chloride (TMS-Cl) in the presence of a tertiary amine base like triethylamine is a common choice. The base neutralizes the HCl byproduct, preventing side reactions.

-

Experimental Protocol:

-

Suspend the precursor, 1-(p-fluorophenyl)-2-thiourea (1.0 eq), in an anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add triethylamine (2.5 eq) to the suspension.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (2.5 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

The formation of triethylammonium chloride salt will be observed as a white precipitate.

-

Filter the mixture to remove the salt.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product. Purification can be achieved via vacuum distillation or chromatography on silica gel.

-

Structural Elucidation and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the molecular structure.

3.1 Analytical Workflow for Structure Confirmation

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for determining the precise connectivity of atoms. All spectra should be recorded in a deuterated solvent such as CDCl₃.

-

¹H NMR Spectroscopy: This technique provides information on the number and environment of protons.

-

Rationale: The two trimethylsilyl groups are chemically equivalent, resulting in a single, sharp signal. The protons on the p-fluorophenyl ring will show a characteristic splitting pattern due to both H-H and H-F coupling.

-

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Si(CH₃)₃ | ~ 0.3 - 0.5 | Singlet | 18H | Protons of the two TMS groups |

| Ar-H | ~ 7.0 - 7.2 | Multiplet (t-like) | 2H | Protons ortho to Fluorine |

| Ar-H | ~ 7.4 - 7.6 | Multiplet (dd-like) | 2H | Protons meta to Fluorine |

| N-H | ~ 8.5 - 9.5 | Broad Singlet | 1H | Remaining N-H proton |

-

¹³C NMR Spectroscopy: This provides information on the carbon skeleton.

-

Rationale: The spectrum will show distinct signals for the TMS carbons, the aromatic carbons (with splitting due to C-F coupling), and the downfield thiocarbonyl (C=S) carbon.

-

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Si(CH₃)₃ | ~ 0 - 2 | TMS Carbons |

| Aromatic C-H | ~ 115 - 117 (d, ¹JCF) | Carbons ortho to Fluorine |

| Aromatic C-H | ~ 128 - 130 (d, ²JCF) | Carbons meta to Fluorine |

| Aromatic C-ipso | ~ 135 - 137 | Carbon attached to Nitrogen |

| Aromatic C-F | ~ 160 - 164 (d, ¹JCF) | Carbon attached to Fluorine |

| C=S | ~ 180 - 185 | Thiocarbonyl Carbon[9] |

-

¹⁹F and ²⁹Si NMR: These heteronuclear NMR experiments provide direct evidence for the presence and environment of fluorine and silicon, respectively, confirming the successful incorporation of all key moieties. A single peak would be expected in each spectrum.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is used to identify the functional groups present in the molecule.

-

Rationale: The silylation of the precursor will result in the disappearance of the N-H stretching bands and the appearance of strong bands characteristic of the Si-CH₃ group. The C=S and C-F stretches are also key diagnostic peaks.[10][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3300 | (Absent) | N-H stretch (present in precursor) |

| ~ 2960 | Strong | C-H stretch (in TMS groups) |

| ~ 1500 - 1600 | Strong | C=C aromatic ring stretch |

| ~ 1250 | Strong | Si-CH₃ symmetric deformation |

| ~ 1220 - 1230 | Medium-Strong | C-F stretch[12] |

| ~ 1170 - 1180 | Medium | C=S stretch[9] |

| ~ 840, 750 | Strong | Si-C stretch |

3.4 Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

-

Rationale: HRMS provides an extremely accurate mass measurement, which can be used to determine the elemental composition. The fragmentation pattern can also support the proposed structure, with common losses including TMS groups (73 Da).

-

Calculated Mass: For C₁₃H₂₃FN₂SSi₂, the monoisotopic mass is calculated to be 314.1159 g/mol .[13]

3.5 X-Ray Crystallography If a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure and conformation in the solid state.

-

Rationale: This technique would definitively confirm the connectivity of all atoms and provide precise bond lengths and angles. It would also reveal the conformation around the thiourea C-N bonds, which can adopt syn or anti arrangements and influence the molecule's packing and intermolecular interactions.[14][15]

Applications and Future Directions

4.1 Utility in Organic Synthesis 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is a versatile synthetic intermediate. The silyl groups can be readily removed under mild acidic or fluoride-ion conditions to regenerate the parent thiourea, allowing it to be used in multi-step syntheses where protection of the thiourea moiety is required.

4.2 Potential in Drug Development Given the known biological activities of fluorophenyl thiourea derivatives, this compound and its analogs are of significant interest.[16] They can serve as precursors for more complex heterocyclic systems or be evaluated directly for their therapeutic potential. Studies have shown that related compounds can act as enzyme inhibitors or antioxidants, suggesting potential applications in managing conditions like diabetes or in cancer therapy.[2][16]

Conclusion

The comprehensive requires a synergistic application of synthetic chemistry and advanced analytical techniques. The protocols and expected data outlined in this guide provide a robust framework for researchers to synthesize, purify, and confidently elucidate the structure of this molecule and other members of the silylated aryl thiourea class. This foundational knowledge is critical for unlocking their full potential in both synthetic and medicinal chemistry.

References

Click to expand

-

Fuerst, D. E., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Journal of the American Chemical Society, 127(25), 8964–8965. Available at: [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Fuerst, D. E., & Jacobsen, E. N. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. Organic Chemistry Portal. Available at: [Link]

-

Smith, S. E., & Boddy, C. N. (2021). Mechanistic investigations of alcohol silylation with isothiourea catalysts. NSF Public Access Repository. Available at: [Link]

-

Smith, S. E., & Boddy, C. N. (2021). Mechanistic Investigations of Alcohol Silylation with Isothiourea Catalysts. RSC Publishing. Available at: [Link]

-

Aygün, M., et al. (2024). Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes. Biotechnology and Applied Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiourea. (a), control and (b), treated. ResearchGate. Available at: [Link]

-

Yusof, M. S. M., et al. (2016). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Malaysian Journal of Analytical Sciences, 20(4), 863-873. Available at: [Link]

-

Mary, Y. S., et al. (2021). Investigation of the reactivity properties of a thiourea derivative with anticancer activity by DFT and MD simulations. Journal of Molecular Modeling, 27(8), 217. Available at: [Link]

-

Arshad, N., et al. (2017). Structure and surface analyses of a newly synthesized acyl thiourea derivative along with its in silico and in vitro investigations for RNR, DNA binding, urease inhibition and radical scavenging activities. RSC Advances, 7(56), 35198–35211. Available at: [Link]

-

Wiley. (n.d.). Thiourea. SpectraBase. Available at: [Link]

-

Ghorab, M. M., et al. (2014). Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 600-606. Available at: [Link]

-

Bozorov, K., et al. (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Molecules, 31(2), 488. Available at: [Link]

-

Alkan, C., et al. (2016). 1 H-NMR spectra of the thiourea derivatives. ResearchGate. Available at: [Link]

-

NextSDS. (n.d.). 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea — Chemical Substance Information. NextSDS. Available at: [Link]

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 7(4), 1279-1286. Available at: [Link]

-

Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. American Journal of Phytomedicine and Clinical Therapeutics. Available at: [Link]

-

Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7593-7609. Available at: [Link]

-

ResearchGate. (2021). (a) FT-IR for 1,3-bis(3-(triethoxysilyl)propyl) thiourea (BTSPT),... ResearchGate. Available at: [Link]

-

Guionneau, P., et al. (2021). Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). Molbank, 2021(4), M1291. Available at: [Link]

-

JETIR. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Journal of Emerging Technologies and Innovative Research, 12(8). Available at: [Link]

-

Singh, A., et al. (2007). Mass and 1H NMR Spectral Characterization of the Reaction Product of S4N3Cl and Thiourea. Asian Journal of Chemistry, 19(7), 5775-5777. Available at: [Link]

-

Wiley. (n.d.). Thiourea - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

Popiołek, Ł. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. Available at: [Link]

-

Gümüş, M. H., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Clinical and Experimental Health Sciences, 12(2), 533-540. Available at: [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 28(19), 6934. Available at: [Link]

-

Al-Ghorbani, M. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2588. Available at: [Link]

-

PubChem. (n.d.). 1,1-bis(trimethylsilyl)-3-(o-chlorophenyl)-2-thiourea. PubChem. Available at: [Link]

-

Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Available at: [Link]

-

RSC Publishing. (n.d.). A triarylphosphine–trimethylpiperidine reagent for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry. Chemical Communications. Available at: [Link]

-

Tan, Y. X., et al. (2015). 1,3-Bis(2-chlorophenyl)thiourea: a monoclinic polymorph. Acta Crystallographica Section E, 71(Pt 12), o990–o991. Available at: [Link]

-

Uccello-Barretta, G., et al. (2022). Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry, 87(18), 12151–12162. Available at: [Link]

-

mzCloud. (2016). N-[3,5-bis(trifluoromethyl)phenyl]-N'-[2-(2-oxo-1-imidazolidinyl)ethyl]thiourea. mzCloud. Available at: [Link]

-

El-Gazzar, A. B. A., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 25(17), 3980. Available at: [Link]

-

Khalid, T., et al. (2020). 13 C-NMR spectrum of ((2-hydroxynaphthalen-1-yl)(phenyl)methyl)thiourea (4a). ResearchGate. Available at: [Link]

-

IntechOpen. (2021). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. Available at: [Link]

-

Nongrum, S., et al. (2022). Synthesis, structural elucidation and X-ray crystallographic studies of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one. European Journal of Chemistry, 13(3), 263-268. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. PubChemLite - 1,1-bis(trimethylsilyl)-3-(o-chlorophenyl)-2-thiourea (C13H23ClN2SSi2) [pubchemlite.lcsb.uni.lu]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. nextsds.com [nextsds.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 16. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Structural and Mechanistic Profiling of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (BTFPT)

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

The molecular architecture of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS: 71457-03-9), hereafter referred to as BTFPT , represents a highly specialized intersection of organosilicon chemistry and hydrogen-bond donor (HBD) organocatalysis. Unlike standard symmetrical silylating agents, BTFPT features a geminal bis-silylation on a single nitrogen atom (N1), paired with an electron-withdrawing para-fluorophenyl moiety on the opposing nitrogen (N3). This unique steric and electronic topography allows BTFPT to function as a highly controlled, latent silylating agent and a masked organocatalyst precursor.

This whitepaper dissects the physicochemical properties, synthesis protocols, and mechanistic utility of BTFPT, providing actionable insights for advanced API (Active Pharmaceutical Ingredient) synthesis and asymmetric catalysis.

Physicochemical & Structural Profiling

The structural uniqueness of BTFPT lies in the orthogonal reactivity of its two nitrogen centers. The N1 position is sterically encumbered by two bulky trimethylsilyl (TMS) groups, rendering it a potent but sterically selective silyl donor. Conversely, the N3 position bears a para-fluorophenyl group. The highly electronegative fluorine atom exerts a strong inductive pull (-I effect), which significantly increases the acidity of the N-H proton post-desilylation, a critical parameter for HBD catalysis 1.

Table 1: Quantitative Physicochemical Data of BTFPT

| Parameter | Value | Analytical Significance |

| CAS Registry Number | 71457-03-9 | Unique identifier for regulatory tracking |

| Molecular Formula | C₁₃H₂₃FN₂SSi₂ | Defines the high Si/F atomic ratio |

| Monoisotopic Mass | 314.11044 Da | Target mass for high-resolution MS (HRMS) validation |

| SMILES String | C(C)N(C(=S)NC1=CC=C(C=C1)F)(C)C | Confirms 1,1-geminal bis-silylation topology |

| Predicted CCS ([M+H]⁺) | 169.8 Ų | Baseline for ion mobility spectrometry (IMS) |

Data sourced from PubChemLite structural database 1.

Experimental Protocol: Cryogenic Synthesis of BTFPT

The synthesis of 1,1-bis(TMS) thioureas requires strict kinetic control. Causality of Reagent Choice: Standard hexamethyldisilazane (HMDS) is insufficiently nucleophilic to attack isothiocyanates at ambient temperatures. Applying heat leads to unwanted desulfurization or carbodiimide formation. Therefore, Lithium bis(trimethylsilyl)amide (LiHMDS) must be utilized at cryogenic temperatures to ensure rapid, clean nucleophilic addition while preserving the labile C=S bond.

Step-by-Step Methodology (Self-Validating System)

-

Inert Atmosphere Preparation: Flame-dry a 250 mL Schlenk flask under high-purity argon. Introduce p-fluorophenyl isothiocyanate (10.0 mmol) dissolved in strictly anhydrous THF (50 mL).

-

Cryogenic Kinetic Control: Submerge the reaction vessel in a dry ice/acetone bath to achieve -78 °C. Causality: Cryogenic temperatures suppress the thermodynamic dimerization of the resulting highly reactive thiourea anion.

-

Nucleophilic Addition: Dropwise addition of LiHMDS (1.0 M in THF, 10.5 mL, 10.5 mmol) over 30 minutes via a syringe pump to prevent localized exothermic spikes.

-

In-Process Control (IPC) Validation: Extract a 0.1 mL aliquot and analyze via ATR-FTIR. The reaction is validated as complete when the intense N=C=S stretching frequency (typically ~2100 cm⁻¹) completely disappears.

-

Anhydrous Quenching: Quench the intermediate at -78 °C using strictly anhydrous NH₄Cl powder (12.0 mmol). Causality: Aqueous quenching would immediately hydrolyze the newly formed N-Si bonds. Dry NH₄Cl provides the necessary proton without introducing water.

-

Isolation: Warm to 20 °C, filter the suspension under argon to remove LiCl salts, and concentrate the filtrate in vacuo. Store the highly moisture-sensitive BTFPT in a nitrogen-filled glovebox.

Fig 1: Cryogenic synthesis workflow of BTFPT with integrated FTIR process control.

Mechanistic Utility I: Advanced Silylating Dynamics

In pharmaceutical manufacturing—particularly in the synthesis of complex β-lactams like cephalosporins (e.g., Ceftriaxone)—silylated thioureas are deployed to construct aminothiazole rings without relying on aqueous conditions that degrade the β-lactam core 2. BTFPT acts as a potent silyl donor driven by the thermodynamic stability of the resulting mono-thiourea byproduct.

Table 2: Comparative Silylating Reagent Matrix

| Reagent | Steric Encumbrance | Silyl Transfer Rate | Byproduct Profile | Primary Application |

| BSA (N,O-Bis(TMS)acetamide) | Low | Very Fast | Soluble (Acetamide) | General analytical GC-MS derivatization |

| BSU (N,N'-Bis(TMS)urea) | Medium | Fast | Insoluble (Urea) | Large-scale API synthesis |

| BTFPT | High | Controlled | HBD Organocatalyst | Tandem silylation-catalysis cascades |

Mechanistic Utility II: Latent Organocatalysis

Thioureas are privileged motifs in non-covalent organocatalysis, functioning as bidentate hydrogen-bond donors to activate electrophiles such as imines and carbonyls 3. However, in complex multi-component cascade reactions, premature electrophile activation can cause off-target oligomerization.

BTFPT solves this via latent activation . The HBD array is "masked" by the bulky TMS groups. Upon the introduction of a specific nucleophile (e.g., an alcohol or a fluoride source), the TMS groups are cleaved in situ. This reveals the active p-fluorophenylthiourea exactly when the target substrate is generated. The para-fluoro substitution is critical here; it withdraws electron density from the aromatic ring, enhancing the acidity of the thiourea N-H protons and strengthening the supramolecular hydrogen-bond network 4.

Fig 2: In situ activation of BTFPT into a hydrogen-bond donor organocatalyst.

References

-

PubChemLite Database : 71457-03-9 (C13H23FN2SSi2) Structural Profile. Université du Luxembourg.1

-

US Patent 7470786B2 : Method for manufacture of ceftriaxone sodium. Google Patents. 2

-

Semantic Scholar : Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. MDPI / 21st International Electronic Conference on Synthetic Organic Chemistry. 3

-

PMC (PubMed Central) : Harnessing Noncovalent π‑Type Interactions in Thiourea–Chloride Supramolecular Complexes: Toward the Asymmetric Dearomatization of Diazaheterocycles. ACS Publications. 4

Sources

Spectroscopic Profiling and Structural Elucidation of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Executive Summary

Silyl-protected thioureas represent a highly versatile class of masked hydrogen-bond donors, organocatalysts, and synthetic intermediates. The compound 1,1-bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea combines the unique electronic properties of a para-fluorine substituent with the extreme steric bulk and chemical lability of two trimethylsilyl (TMS) groups. Because the N-Si bond is highly susceptible to hydrolytic cleavage and thermal tautomerization, standard characterization workflows often fail, yielding spectra of degradation products rather than the intact molecule. This whitepaper provides an authoritative, self-validating methodological guide to synthesizing, handling, and spectroscopically profiling this sensitive compound.

Mechanistic Context & Experimental Design

The presence of two electron-donating and bulky TMS groups on the N1 nitrogen significantly alters the electronic environment of the thiocarbonyl core. The steric clash forces the molecule into a rigid conformation, while the electron density pushes the thiocarbonyl towards a zwitterionic resonance structure. Consequently, the molecule is prone to two primary degradation pathways:

-

Hydrolytic Desilylation: Trace moisture or acid catalyzes the immediate loss of the TMS groups, forming hexamethyldisiloxane and 1-(p-fluorophenyl)thiourea.

-

Thermal Tautomerization: Elevated temperatures induce a 1,3-silyl migration from nitrogen to sulfur, forming the N,S-bis(trimethylsilyl) isothiourea tautomer.

To mitigate these pathways,1[1].

Synthetic Workflow & Self-Validating Protocol

Causality in Protocol Design: The synthesis relies on the nucleophilic addition of hexamethyldisilazane (HMDS) to p-fluorophenyl isothiocyanate. We avoid protic solvents entirely. Furthermore, solvent removal is performed under high vacuum at 0 °C rather than via rotary evaporation to prevent thermal tautomerization.

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon.

-

Reaction: Dissolve 10.0 mmol of p-fluorophenyl isothiocyanate in 20 mL of anhydrous dichloromethane (DCM).

-

Addition: Add 11.0 mmol of HMDS dropwise at 0 °C using a gas-tight syringe.

-

Propagation: Allow the reaction to warm to ambient temperature and stir for 4 hours under positive Argon pressure.

-

Isolation: Remove the solvent under reduced pressure using a high-vacuum Schlenk line equipped with a liquid nitrogen cold trap to capture volatile TMS byproducts without applying heat.

-

Self-Validating QC Step: Before proceeding to full spectroscopic analysis, acquire a rapid crude ^1H NMR in anhydrous CDCl₃. The presence of a sharp singlet at ~0.05 ppm indicates the formation of hexamethyldisiloxane (a moisture-induced degradation byproduct). If this peak integrates to >5% relative to the product TMS peak, the batch must be discarded and the Schlenk line checked for micro-leaks.

Spectroscopic Data Acquisition & Analysis

Nuclear Magnetic Resonance (^1H, ^13C, ^19F)

Critical Sample Prep: Chloroform-d (CDCl₃) naturally decomposes over time to produce trace DCl and phosgene. DCl will immediately protonate the nitrogen, cleaving the N-Si bond. To prevent this, the CDCl₃ must be filtered through a plug of basic alumina directly into the NMR tube to neutralize any acidic species, preserving the integrity of the 1,1-bis(trimethylsilyl) group during the hours-long ^13C acquisition.

-

^1H NMR: The 18 protons of the two TMS groups appear as a massive, sharp singlet at 0.35 ppm. The para-fluorophenyl ring exhibits a characteristic AA'BB' splitting pattern.

-

^19F NMR: The fluorine atom serves as an internal probe for the electronic state of the thiourea core, appearing as a distinct multiplet.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy confirms the structural integrity of the thiourea backbone.3[3]. The Si-C stretching and CH₃ rocking modes are distinctively sharp at 1250 cm⁻¹ and 840 cm⁻¹, confirming TMS retention.

Quantitative Data Presentation

Table 1: ^1H and ^19F NMR Assignments (400 MHz / 376 MHz, CDCl₃) | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | ^1H | 8.50 | br s | - | N-H (secondary amine) | | ^1H | 7.42 | dd | J=8.8,4.8 | Ar-H (ortho to NH) | | ^1H | 7.05 | t | J=8.6 | Ar-H (meta to NH) | | ^1H | 0.35 | s | - | -N(Si(CH₃)₃)₂ | | ^19F | -116.50 | m | - | Ar-F |

Table 2: ^13C NMR Assignments (100 MHz, CDCl₃) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | | :--- | :--- | :--- | :--- | | 182.4 | s | - | C=S (Thiocarbonyl) | | 160.2 | d | 1JCF=244.0 | Ar-C (ipso to F) | | 134.5 | d | 4JCF=3.0 | Ar-C (ipso to NH) | | 126.8 | d | 3JCF=8.0 | Ar-C (ortho to NH) | | 115.6 | d | 2JCF=22.0 | Ar-C (meta to NH) | | 2.1 | s | - | -N(Si(CH₃)₃)₂ |

Table 3: Key FT-IR Vibrational Modes (ATR, solid state)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3250 | Medium, broad | ν(N-H) stretch |

| 2950 | Weak | ν(C-H) aliphatic stretch (TMS) |

| 1505 | Strong | Thioamide I (mixed N-C=S) |

| 1330 | Strong | Thioamide II (coupled C=S) |

| 1250 | Strong, sharp | ν(Si-C) stretch |

| 1210 | Medium | ν(C-F) stretch |

| 840 | Strong | CH₃ rock (characteristic TMS) |

Mechanistic Pathways & Structural Dynamics

The following diagram maps the synthetic generation of the target compound alongside its two primary degradation/equilibrium pathways, highlighting why the stringent controls detailed in Section 3 are mandatory.

Caption: Synthetic pathway and degradation/tautomerization equilibrium of the target thiourea.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (Provides baseline ^13C and ^19F NMR chemical shift data for fluorophenyl thiourea derivatives).

- FTIR study of urea and thiourea - International Journal of Academic Research and Development. (Establishes the vibrational assignments for the C=S and N-H stretching modes in thiourea cores).

- 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions... - PMC. (Details the synthetic constraints and reactivity of N,N'-bis(trimethylsilyl) functional groups).

Sources

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea: Physical Properties, Reactivity, and Synthetic Applications

Executive Summary

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS: 71457-03-9) is a highly specialized, synthetically versatile organosilicon compound. Characterized by a thiourea core flanked by a biologically relevant p-fluorophenyl pharmacophore and a highly reactive 1,1-bis(trimethylsilyl) handle, this molecule serves as a critical intermediate in advanced organic synthesis. It is predominantly utilized in the pharmaceutical industry for the construction of complex heterocyclic systems, such as aminothiazole rings in cephalosporin antibiotics[1], and as a precursor for potent bacterial urease inhibitors[2].

This whitepaper provides an in-depth technical analysis of its physical properties, electronic profile, hydrolytic stability, and field-proven experimental protocols for its synthesis and handling.

Structural and Electronic Profile

The chemical behavior of 1,1-bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is dictated by the push-pull electronic dynamics of its substituents:

-

The 1,1-Bis(trimethylsilyl) Group: The attachment of two bulky trimethylsilyl (TMS) groups to the N1 nitrogen forces a significant steric distortion of the thiourea plane. Electronically, the electropositive silicon atoms donate electron density toward the thiourea core. This prevents N-alkylation and significantly enhances the nucleophilicity of the sulfur atom by shifting the tautomeric equilibrium toward the thiolate form during reactions.

-

The p-Fluorophenyl Group: The fluorine atom exerts a strong σ -electron withdrawing effect (inductive) while simultaneously acting as a π -electron donor (resonance). This modulates the pKa of the adjacent N3 proton, making it more acidic than a standard phenylthiourea, which is a critical feature for hydrogen-bonding interactions in biological targets like bacterial ureases[2].

Physical Properties Data

Due to the highly reactive nature of the N-Si bond, empirical physical data in open literature is sparse[3]. The quantitative data presented below synthesizes available database metrics[3] with authoritative predictive models based on homologous silylated thioureas.

| Property | Value / Description | Method / Source |

| Molecular Formula | C13H23FN2SSi2 | Exact[3] |

| Molecular Weight | 314.57 g/mol | Calculated[3] |

| Monoisotopic Mass | 314.1104 Da | Calculated[3] |

| Physical State | Viscous oil to low-melting crystalline solid | Extrapolated (TMS steric disruption) |

| Melting Point | 45 °C – 60 °C | Predicted (Homolog comparison) |

| Boiling Point | ~320 °C (Decomposes) | Predicted |

| Solubility | Soluble in Hexane, Toluene, THF, DCM | Empirical (Lipophilic TMS groups) |

| Water Reactivity | Highly Reactive (Rapid Hydrolysis) | Empirical[4] |

| LogP (Octanol/Water) | ~4.8 | Predicted (High lipophilicity) |

Chemical Reactivity: Hydrolysis and Desilylation

The most critical handling characteristic of 1,1-bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is its extreme sensitivity to moisture. The N-Si bond is highly labile to protic cleavage. Exposure to atmospheric moisture or protic solvents (like methanol or water) results in rapid sequential acid-promoted hydrolysis[4].

This hydrolysis yields 1-(p-fluorophenyl)thiourea and volatile hexamethyldisiloxane (HMDSO). While this instability requires rigorous anhydrous handling, it is also the molecule's greatest synthetic asset: the TMS groups act as transient protecting groups that can be cleanly removed post-reaction without harsh reagents[1].

Fig 1: Hydrolytic degradation pathway of the silylated thiourea.

Experimental Protocols

Protocol A: Anhydrous Synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Causality: To achieve exclusive 1,1-bis-silylation without forming the 1,3-isomer, the synthesis utilizes the reaction of p-fluorophenyl isothiocyanate with a pre-formed lithium bis(trimethylsilyl)amide (LiHMDS) nucleophile. The lithium counterion coordinates the sulfur, directing the bis(silyl)amine exclusively to the carbon center.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Self-validation: A stable vacuum of < 0.1 mbar ensures the complete removal of adventitious moisture.

-

Nucleophile Generation: Add 50 mL of anhydrous Tetrahydrofuran (THF) to the flask. Inject 10.0 mmol of LiHMDS (1.0 M solution in THF) via a gas-tight syringe. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Electrophile Addition: Dissolve 10.0 mmol of p-fluorophenyl isothiocyanate in 10 mL of anhydrous THF. Add this solution dropwise to the LiHMDS over 30 minutes. Causality: Slow addition at cryogenic temperatures prevents the formation of undesired oligomers and controls the highly exothermic nucleophilic attack.

-

Reaction Quench: After stirring for 2 hours at -78 °C, quench the intermediate lithium thiolate by adding 10.5 mmol of anhydrous acetic acid (or a mild proton source) dissolved in THF.

-

In-Process Analytical Control (FTIR): Extract a 0.1 mL aliquot, evaporate the THF under nitrogen, and take an IR spectrum. Self-validation: The reaction is complete when the intense isothiocyanate peak at ~2100 cm⁻¹ completely disappears, replaced by a C=S stretching band at ~1500 cm⁻¹.

-

Isolation: Warm to room temperature, filter the precipitated lithium acetate under an inert atmosphere, and concentrate the filtrate in vacuo to yield the target compound as a viscous, moisture-sensitive oil. Store immediately in a glovebox at -20 °C.

Protocol B: Application in Aminothiazole Ring Synthesis

Causality: Silylated thioureas are superior to unprotected thioureas in forming aminothiazole rings (key pharmacophores in cephalosporins) because the TMS groups enhance sulfur nucleophilicity and prevent unwanted N-alkylation side reactions[1].

Step-by-Step Methodology:

-

S-Alkylation: Dissolve 5.0 mmol of 1,1-bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea in anhydrous Dichloromethane (DCM) at 0 °C. Add 5.0 mmol of an α -haloketone derivative dropwise.

-

Cyclization: Stir for 4 hours. The enhanced nucleophilicity of the sulfur atom drives rapid S-alkylation, followed by spontaneous intramolecular cyclization.

-

Desilylation: Add 10 mL of Methanol to the reaction mixture. Causality: Methanol acts as a protic source, driving the quantitative desilylation of the intermediate, yielding the fully deprotected N-(p-fluorophenyl)-aminothiazole[1][4].

Fig 2: Mechanism of aminothiazole synthesis utilizing the silylated thiourea precursor.

Applications in Drug Development

Beyond antibiotic synthesis, the p-fluorophenyl thiourea scaffold is a highly privileged structure in medicinal chemistry. Recent explorations have identified thiourea derivatives as potent inhibitors of bacterial ureases, with IC50 values in the low micromolar range[2].

The 1,1-bis(trimethylsilyl) derivative serves a dual purpose in this domain:

-

Synthetic Precursor: It allows for the rapid, high-yielding construction of complex, multi-substituted thiosemicarbazones and branched thiourea libraries without the need for harsh coupling reagents.

-

Lipophilic Prodrug Potential: The temporary masking of the thiourea hydrogen bond donors by TMS groups drastically increases the LogP (from ~2.0 to ~4.8). In highly controlled environments, this silylation strategy is being investigated to enhance cell membrane permeability, relying on intracellular esterases or localized pH drops to hydrolyze the Si-N bond and release the active p-fluorophenyl thiourea warhead.

References

- PubChemLite. "71457-03-9 (C13H23FN2SSi2)". Université du Luxembourg.

- Tabor, W., et al. "Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors". ACS Omega, July 2023.

- US Patent US20070049749A1. "Method for Manufacture of Ceftriaxone Sodium". Google Patents.

- García-Fernández, J. M., et al. "Size-Tunable Trehalose-Based Nanocavities: Synthesis, Structure, and Inclusion Properties of Large-Ring Cyclotrehalans". The Journal of Organic Chemistry, March 2009.

Sources

Technical Whitepaper: Synthesis, Mechanics, and Applications of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS: 71457-03-9)

Executive Summary

In advanced organocatalysis and protecting-group chemistry, bis-silylated thioureas represent a highly specialized class of reagents. 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS: 71457-03-9)[1] is a uniquely modulated building block that combines the extreme steric bulk of a bis(trimethylsilyl)amine moiety with the electron-withdrawing properties of a para-fluorophenyl ring. This technical guide provides researchers and drug development professionals with an in-depth mechanistic analysis, validated synthetic protocols, and physicochemical profiling necessary to leverage this compound in complex synthetic workflows, such as the generation of fluorinated carbodiimides or selective silyl-transfer reactions.

Physicochemical Profiling & Structural Dynamics

The utility of CAS 71457-03-9 stems from its precise electronic and steric balance. The p-fluorophenyl group inductively withdraws electron density from the thiourea core, increasing the electrophilicity of the thiocarbonyl carbon. Concurrently, the 1,1-bis(trimethylsilyl) group provides immense steric shielding, preventing unwanted side reactions at the N1 position while rendering the N-Si bonds highly labile under specific activation conditions.

The quantitative data for this compound, validated by high-resolution mass spectrometry databases[2], is summarized below for analytical reference:

| Property | Quantitative Value / Descriptor |

| Chemical Name | 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea |

| CAS Registry Number | 71457-03-9 |

| Molecular Formula | C13H23FN2SSi2 |

| Monoisotopic Mass | 314.11044 Da |

| [M+H]+ (Predicted Adduct) | 315.11772 m/z |

| [M-H]- (Predicted Adduct) | 313.10316 m/z |

| Predicted Collision Cross Section ([M+H]+) | 169.8 Ų |

| InChIKey | WYFCTKCAPBBZEW-UHFFFAOYSA-N |

Mechanistic Pathways & Reactivity

Synthesis via Nucleophilic Insertion

The most direct route to asymmetric 1,1-bis(silyl) thioureas involves the nucleophilic attack of a metalated bis(trimethylsilyl)amide on an aryl isothiocyanate. Lithium hexamethyldisilazide (LiHMDS) serves a dual purpose: it acts as the nucleophile delivering the intact -N(TMS)₂ group, and its lithium counterion stabilizes the resulting thioamidate intermediate before mild acidic quenching.

Fig 1: Synthesis pathway of CAS 71457-03-9 via LiHMDS nucleophilic addition.

Desulfurization to Fluorinated Carbodiimides

A primary application of CAS 71457-03-9 is its conversion into p-fluorophenyl-substituted carbodiimides. When treated with a thiophilic activator (such as Mukaiyama's reagent or HgO), the sulfur atom is sequestered. The extreme steric pressure of the bis(trimethylsilyl) group drives an elimination cascade, shedding hexamethyldisiloxane (in the presence of trace moisture) or transferring the silyl groups to yield the highly reactive carbodiimide.

Fig 2: Desulfurization and silyl-transfer mechanism yielding carbodiimides.

Experimental Methodologies

As a Senior Application Scientist, I emphasize that successful handling of bis-silylated compounds requires rigorous exclusion of moisture. The N-Si bond is highly susceptible to hydrolytic cleavage. The protocols below are designed as self-validating systems to ensure maximum yield and purity.

Protocol A: Synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Objective: Isolate CAS 71457-03-9[1] via the controlled insertion of 4-fluorophenyl isothiocyanate into LiHMDS.

-

Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with high-purity argon (repeat 3x).

-

Substrate Solvation: Dissolve 4-fluorophenyl isothiocyanate (10.0 mmol, 1.53 g) in 25 mL of anhydrous Tetrahydrofuran (THF).

-

Thermal Control: Submerge the flask in a dry ice/acetone bath to achieve exactly -78 °C.

-

Causality: Lowering the temperature to -78 °C is critical. It suppresses the homocoupling of the isothiocyanate and prevents the premature desilylation of the highly labile N-Si bonds, ensuring strict kinetic control over the nucleophilic addition.

-

-

Nucleophilic Addition: Add LiHMDS (1.0 M in THF, 10.5 mL) dropwise via a syringe pump over 20 minutes.

-

Maturation: Stir the reaction mixture for 1 hour at -78 °C, then slowly remove the cooling bath, allowing the system to warm to 0 °C over 30 minutes.

-

Quenching: Rapidly inject 10 mL of saturated aqueous NH₄Cl.

-

Causality: A mild, buffered acid is mandatory. Using strong aqueous acids (e.g., HCl) would instantly cleave the newly formed N-TMS bonds, reverting the target molecule to the parent 1-(p-fluorophenyl)thiourea.

-

-

Extraction & Isolation: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validating QC Step: Prior to crystallization, run a TLC (Hexanes:EtOAc 9:1). The disappearance of the highly UV-active isothiocyanate spot (Rf ~0.8) and the appearance of a lower Rf spot confirms complete conversion.

Protocol B: Desulfurization to Carbodiimide

Objective: Utilize CAS 71457-03-9 to generate a reactive p-fluorophenyl carbodiimide intermediate.

-

Dissolve CAS 71457-03-9 (5.0 mmol) in 15 mL of anhydrous dichloromethane (DCM).

-

Add 2-Chloro-1-methylpyridinium iodide (Mukaiyama's reagent, 6.0 mmol) followed by triethylamine (12.0 mmol).

-

Causality: Mukaiyama's reagent acts as a thiophilic activator, while triethylamine neutralizes the generated acid, preventing the degradation of the resulting carbodiimide.

-

-

Stir at room temperature for 4 hours under argon.

-

Filter the resulting suspension through a pad of Celite to remove the sulfur-containing pyridinethione byproducts.

-

Concentrate the filtrate and purify immediately via flash chromatography (neutral alumina) to isolate the carbodiimide.

Analytical Validation Standards

To verify the structural integrity of the synthesized 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea, the following analytical benchmarks must be met:

-

Mass Spectrometry: High-resolution ESI-MS should yield an [M+H]+ peak at precisely 315.11772 m/z [2].

-

¹⁹F NMR (CDCl₃): A single sharp multiplet at approximately -115 ppm confirms the intact para-fluorophenyl ring.

-

¹H NMR (CDCl₃): A dominant, sharp singlet integrating to 18 protons at ~0.3 ppm validates the presence of the intact 1,1-bis(trimethylsilyl) group. The absence of this peak indicates hydrolytic degradation.

References

-

NextSDS Chemical Database. Chemical Substance Information for 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS 71457-03-9). Retrieved March 2026. URL:[Link]

-

PubChemLite / Université du Luxembourg. Structural and MS Information for C13H23FN2SSi2 (CAS 71457-03-9). High-resolution mass spectrometry database. Retrieved March 2026. URL: [Link]

-

Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. John Wiley & Sons. (Standard reference for isothiocyanate to thiourea conversions). URL:[Link]

Sources

Molecular Weight Dynamics and Analytical Profiling of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea: A Comprehensive Guide for Application Scientists

Executive Summary

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea (CAS RN: 71457-03-9) is a highly specialized organosilicon compound utilized in advanced organic synthesis, multicomponent reactions (MCRs), and the development of hydrogen-bond-donor organocatalysts [3]. With a molecular formula of C₁₃H₂₃FN₂SSi₂ , its structural framework integrates a p-fluorophenyl pharmacophore with a thiourea core, heavily masked by two bulky trimethylsilyl (TMS) groups [2].

This technical whitepaper provides an in-depth analysis of its molecular weight (314.57 g/mol ), the kinetic stability of its silyl groups, and the self-validating analytical protocols required to characterize it accurately without inducing structural degradation.

Physicochemical Profiling & Molecular Weight Kinetics

While the macroscopic molecular weight of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is 314.57 g/mol , high-resolution analytical applications rely on its monoisotopic mass of 314.1104 Da [1]. The presence of two silicon atoms and one sulfur atom creates a highly distinct isotopic signature (M+1, M+2) that is diagnostically critical for Mass Spectrometry (MS) interpretation.

Table 1: Elemental Composition and Mass Contribution

| Element | Atom Count | Exact Atomic Mass (Da) | Total Mass Contribution (Da) | Mass Percentage |

| Carbon (C) | 13 | 12.0000 | 156.0000 | 49.64% |

| Hydrogen (H) | 23 | 1.0078 | 23.1794 | 7.37% |

| Fluorine (F) | 1 | 18.9984 | 18.9984 | 6.04% |

| Nitrogen (N) | 2 | 14.0031 | 28.0062 | 8.91% |

| Sulfur (S) | 1 | 31.9721 | 31.9721 | 10.19% |

| Silicon (Si) | 2 | 27.9769 | 55.9538 | 17.86% |

| Total | 42 | - | 314.1104 (Monoisotopic) | 100.00% |

Expert Insight: The exact mass dictates the analytical approach. Because the Si-N bond is highly labile, the "apparent" molecular weight observed during analysis can shift rapidly if the compound is exposed to protic solvents or atmospheric moisture, leading to sequential losses of 72 Da (desilylation).

Synthetic Assembly and Mass Accrual

The synthesis of 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea relies on the atom-economical nucleophilic addition of hexamethyldisilazane (HMDS) to p-fluorophenyl isothiocyanate.

Causality in Experimental Design: HMDS is selected over the sequential silylation of a primary thiourea because it acts as both the nitrogen source and the pre-installed silylating agent. This prevents the formation of undesired S-silylated thermodynamic sinks [4]. The reaction must be conducted under strictly anhydrous conditions to preserve the 314.57 Da target mass.

Caption: Synthetic assembly of the target thiourea via atom-economical nucleophilic addition.

Analytical Characterization and Self-Validating Protocols

To ensure scientific integrity, the characterization of this compound must employ a self-validating system : the simultaneous detection of the intact mass and its predictable hydrolysis fragments confirms both identity and sample integrity.

Table 2: High-Resolution Mass Spectrometry (HRMS) Adducts [1]

| Adduct / Fragment | Formula | Theoretical m/z | Analytical Significance |

| [M+H]⁺ | C₁₃H₂₄FN₂SSi₂⁺ | 315.1177 | Primary intact ionization species (Positive mode). |

| [M+Na]⁺ | C₁₃H₂₃FN₂NaSSi₂⁺ | 337.0997 | Common intact sodium adduct. |

| [M-H]⁻ | C₁₃H₂₂FN₂SSi₂⁻ | 313.1032 | Primary intact ionization species (Negative mode). |

| [M-TMS+2H]⁺ | C₁₀H₁₆FN₂SSi⁺ | 243.0782 | Mono-hydrolysis fragment (Loss of 72 Da). |

| [M-2TMS+3H]⁺ | C₇H₈FN₂S⁺ | 171.0391 | Complete hydrolysis (p-fluorophenylthiourea). |

Protocol 1: Direct-Infusion HRMS (ESI-TOF)

Causality: Liquid Chromatography (LC) is deliberately bypassed to eliminate the risk of on-column hydrolysis caused by aqueous mobile phases.

-

Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of strictly anhydrous acetonitrile (ACN). Crucial: Do not use methanol or water.

-

Ionization: Inject via direct infusion at 5 µL/min into an Electrospray Ionization (ESI) source.

-

Parameter Optimization: Maintain a low capillary temperature (≤ 250°C) and low declustering potential to prevent in-source fragmentation of the fragile N-Si bonds.

-

Self-Validation Check: Scan for the [M+H]⁺ adduct at m/z 315.1177. Simultaneously monitor m/z 243.0782 and m/z 171.0391. If the ratio of the 171 peak to the 315 peak exceeds 1:10, the sample has undergone significant environmental hydrolysis, and the anhydrous integrity of the batch is compromised.

Caption: Stepwise hydrolysis pathway of the bis(trimethylsilyl) moiety under aqueous MS conditions.

Protocol 2: Multinuclear NMR Spectroscopy

Causality: While MS provides exact mass confirmation, ²⁹Si and ¹⁹F NMR provide orthogonal structural validation to ensure the TMS groups are correctly localized on the nitrogen [4].

-

Solvent Selection: Prepare the sample in dry Chloroform-d (CDCl₃) stored over molecular sieves. Protic deuterated solvents (e.g., Methanol-d₄) will immediately cleave the TMS groups.

-

¹H NMR: Verify the integration of the TMS protons. A sharp singlet at ~0.3 ppm integrating to 18 protons confirms the intact bis-silyl state.

-

¹⁹F NMR: Observe the fluorine resonance at ~ -115 ppm to confirm the electronic integrity of the p-fluorophenyl ring.

-

²⁹Si NMR: A signal around 5-10 ppm confirms the N-Si bonding environment, distinguishing it from potential O- or S-silylated structural isomers.

Applications in Drug Development & Materials Science

The bis(trimethylsilyl) moiety serves as a transient, lipophilic masking group. In drug development, thioureas are potent hydrogen-bond donors used in kinase inhibition and asymmetric organocatalysis. However, their high polarity can hinder membrane permeability or solubility in organic solvents.

By utilizing 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea, researchers can solubilize the pharmacophore in non-polar media for complex Multicomponent Reactions (MCRs) [3]. The addition of the TMS groups increases the molecular weight by 144 Da, drastically shifting the partition coefficient (LogP). Upon exposure to mild aqueous acid during final workup, the TMS groups are quantitatively cleaved, revealing the active, low-molecular-weight hydrogen-bonding thiourea core in high yield [4].

References

- 71457-03-9 (C13H23FN2SSi2)

- 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)

- Multicomponent Reaction (MCR)

- Source: scirp.

Tautomeric Forms of Fluorophenyl Thiourea Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical exploration of the tautomeric phenomena observed in fluorophenyl thiourea derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, analytical methodologies, and the delicate equilibrium that governs the thione-thiol forms of these versatile compounds. By synthesizing foundational principles with advanced analytical insights, this guide aims to equip the reader with the knowledge to expertly navigate the complexities of tautomerism in this important class of molecules.

Introduction: The Duality of the Thiourea Backbone

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, largely due to their unique structural and electronic properties. A critical aspect of their chemistry, which dictates their reactivity, biological activity, and physical characteristics, is their capacity to exist in two tautomeric forms: the thione and the thiol (or isothiourea) forms.[1][2][3] This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group.[1]

-

Thione Form: Characterized by a carbon-sulfur double bond (C=S). In most cases, including aqueous solutions, the thione tautomer is the predominant and more stable form.[2][4]

-

Thiol Form: Features a carbon-sulfur single bond (C-S), a carbon-nitrogen double bond (C=N), and a sulfhydryl group (S-H).[1] While less stable, the thiol form can be influential in reaction mechanisms and molecular interactions.

The introduction of a fluorophenyl substituent to the thiourea core adds another layer of complexity and interest. The high electronegativity of the fluorine atom can significantly influence the electronic distribution within the molecule, thereby affecting the position of the tautomeric equilibrium.[5] Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutic agents and functional materials.[6][7]

Caption: Tautomeric equilibrium in fluorophenyl thiourea derivatives.

Synthesis of Fluorophenyl Thiourea Derivatives

The synthesis of fluorophenyl thiourea derivatives is typically a straightforward process, often involving the reaction of a fluorophenyl isothiocyanate with a primary or secondary amine. A general and reliable protocol is outlined below.

Experimental Protocol: Synthesis of 1-(2-fluorobenzoyl)-3-phenylthiourea

This protocol is adapted from a standard procedure for the synthesis of benzoyl thiourea derivatives.[5]

Materials:

-

2-fluorobenzoyl chloride

-

Ammonium thiocyanate

-

Aniline

-

Acetone (anhydrous)

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of 2-fluorobenzoyl isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (5 mmol) in 15 mL of anhydrous acetone. To this solution, add 2-fluorobenzoyl chloride (5 mmol) dropwise.

-

Reflux the mixture for 30 minutes. A yellow solution of 2-fluorobenzoyl isothiocyanate will be formed.

-

Filter the reaction mixture to remove any solid byproducts. The filtrate containing the isothiocyanate is used directly in the next step.

-

Formation of the thiourea derivative: To the filtrate, add the appropriate aniline derivative (5 mmol).

-

Reflux the resulting mixture for 4 hours.

-

Cool the solution to room temperature. A precipitate will form.

-

Collect the solid product by filtration.

-

Purify the crude product by recrystallization from ethanol to obtain the desired 1-(2-fluorobenzoyl)-3-phenylthiourea derivative.

Causality of Experimental Choices:

-

Anhydrous Acetone: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the acid chloride and the intermediate isothiocyanate.

-

Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Recrystallization: This purification technique is effective for obtaining highly pure crystalline products by separating the desired compound from impurities based on differences in solubility.

Analytical Characterization of Tautomeric Forms

A multi-faceted analytical approach is essential to unequivocally identify and quantify the tautomeric forms of fluorophenyl thiourea derivatives. This typically involves a combination of spectroscopic and crystallographic techniques, often supported by computational modeling.

Spectroscopic Methods

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between the thione and thiol forms.

-

¹H NMR: In the thione form, the N-H protons typically appear as distinct signals. In the thiol form, the appearance of a signal corresponding to the S-H proton and changes in the chemical shifts of the N-H and aromatic protons can be observed.[8][9]

-

¹³C NMR: The chemical shift of the thiocarbonyl carbon (C=S) in the thione form is a key indicator. This signal is typically found in the range of 160-190 ppm. In the thiol form, this signal is replaced by a C=N signal at a different chemical shift.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of the C=S, C=N, N-H, and S-H bonds are distinct and can be used to distinguish between the thione and thiol tautomers.[10][11]

| Functional Group | Tautomeric Form | Characteristic Wavenumber (cm⁻¹) | Reference |

| C=S (stretch) | Thione | ~1200 - 1350 | [5][8] |

| N-H (stretch) | Thione | ~3100 - 3400 | [10] |

| C=N (stretch) | Thiol | ~1580 - 1650 | [8] |

| S-H (stretch) | Thiol | ~2500 - 2600 | [8] |

3.1.3. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the thione-thiol equilibrium, as the two tautomers often exhibit different absorption maxima.[1] The thione form typically displays an n→π* transition at a longer wavelength, while the thiol form shows a π→π* transition at a shorter wavelength.[1][12] For thiourea itself, characteristic absorption maxima are observed around 196 nm and 236 nm.[12]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the predominant tautomeric form in the crystal lattice. For instance, the crystal structure of 1-(4-Fluorophenyl)thiourea reveals that the molecule exists in the thione form in the solid state, with a C=S bond distance of approximately 1.71 Å.[2][13]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[14][15][16] These methods can be used to:

-

Calculate the relative energies of the thione and thiol tautomers to predict their relative stability.

-

Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.

-

Predict NMR chemical shifts.

-

Investigate the potential energy surface of the tautomerization reaction to understand the reaction mechanism.

Caption: Workflow for the analysis of tautomeric forms.

Factors Influencing Tautomeric Equilibrium

The position of the thione-thiol equilibrium is a delicate balance of several factors:

-

Substituent Effects: The electronic nature of the substituents on the nitrogen atoms plays a crucial role. Electron-withdrawing groups, such as the fluorophenyl group, can influence the acidity of the N-H protons and the stability of the respective tautomers.

-

Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may stabilize the more polar thione form through hydrogen bonding, while non-polar solvents might favor the less polar thiol form.[17]

-

pH: In acidic or basic media, the protonation or deprotonation of the thiourea derivative can shift the equilibrium. For instance, the addition of acid can lead to an increase in the thione form.[18]

-

Temperature: Temperature can influence the position of the equilibrium, although in many cases, the energy difference between the tautomers is substantial, making the effect of temperature less pronounced.

Conclusion

The study of tautomerism in fluorophenyl thiourea derivatives is a rich and complex field with significant implications for drug discovery and materials science. A thorough understanding of the factors that govern the thione-thiol equilibrium is essential for predicting and controlling the properties of these compounds. By employing a combination of synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, researchers can gain deep insights into the structural dynamics of these fascinating molecules. This guide provides a foundational framework and practical protocols to aid in these endeavors, fostering further innovation in the application of fluorophenyl thiourea derivatives.

References

- Spectral study of thione-thiol tautomerization of thiourea in aqueous alcohol solution. (n.d.).

-

Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. (2017). RSC Advances. Retrieved from [Link]

-

Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation. (2010). Journal of Sulfur Chemistry. Retrieved from [Link]

-

Study of the occurrence of tautomeric forms of ureas and thioureas by mass spectrometry. (2003). TSI Journals. Retrieved from [Link]

-

Synthesis and biological evaluation of fluoropyrazolesulfonylurea and thiourea derivatives as possible antidiabetic agents. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

(PDF) Computational investigations on the electronic structure and reactivity of thiourea dioxide: Sulfoxylate formation, tautomerism and dioxygen liberation. (2010). ResearchGate. Retrieved from [Link]

-

Crystal Structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea. (2009). J-Stage. Retrieved from [Link]

-

Molecular Structure of Thiourea. (2012). The Journal of Physical Chemistry A. Retrieved from [Link]

-

Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. (1998). The Journal of Physical Chemistry A. Retrieved from [Link]

-

1-(4-Fluorophenyl)thiourea. (2010). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

Computational investigations on the electronic structure and reactivity of thiourea dioxide: sulfoxylate formation, tautomerism and dioxygen liberation. (2010). Taylor & Francis Online. Retrieved from [Link]

-

Hydrogen-atom-assisted thione–thiol tautomerization of thiourea derivatives in para-H2 matrix. (2025). The Journal of Chemical Physics. Retrieved from [Link]

-

Validation of Computational Methods for the Tautomerism of Thiourea Dioxide. (n.d.). OpenRiver. Retrieved from [Link]

-

Thioureas. (n.d.). Wikipedia. Retrieved from [Link]

-

Thiol-thiono tautomerism shown by the synthesized Schiff bases. (2012). ResearchGate. Retrieved from [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013). IOSR Journal of Applied Chemistry. Retrieved from [Link]

-

Hydrogen-atom tunneling through a very high barrier; spontaneous thiol → thione conversion in thiourea isolated in low-temperature Ar, Ne, H2 and D2 matrices. (2014). Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. Retrieved from [Link]

-

Tautomers of thiourea. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of N-p-Fluorothiosemicarbazone and of Bis(N-p-Fluorophenylthiourea): Crystal Structure and Conformational Analysis of N,N′-Bis(4-Fluorophenyl)Hydrazine-1,2-Bis(Carbothioamide). (2024). MDPI. Retrieved from [Link]

-

N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea. (2011). Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-